Technical Guide: 1,1,1-Trifluoro-2-methylpropan-2-amine
Technical Guide: 1,1,1-Trifluoro-2-methylpropan-2-amine
Executive Summary
1,1,1-Trifluoro-2-methylpropan-2-amine (CAS 96556-34-6) represents a critical "magic trifluoromethyl" bioisostere in modern medicinal chemistry. Structurally, it is a tert-butylamine wherein one methyl group is replaced by a trifluoromethyl (
Chemical Identity & Physicochemical Core[1][2]
This section consolidates the essential data for 1,1,1-Trifluoro-2-methylpropan-2-amine. Unlike standard tert-butylamine, this fluorinated analog exhibits reduced nucleophilicity and increased volatility.
| Property | Data | Notes |
| CAS Number | 96556-34-6 | Free amine form |
| Alt. CAS | 174886-04-5 | Hydrochloride salt |
| IUPAC Name | 2-Amino-1,1,1-trifluoro-2-methylpropane | |
| Molecular Formula | ||
| Molecular Weight | 127.11 g/mol | |
| SMILES | CC(C)(N)C(F)(F)F | |
| Appearance | Colorless liquid | Highly volatile |
| Boiling Point | ~50–55 °C (Estimated) | Significantly lower than non-fluorinated analog due to reduced H-bonding capability. |
| pKa (Conjugate Acid) | ~5.8 – 6.2 | Critical: Drastic reduction from t-butylamine (pKa 10.68) due to electron-withdrawing |
Mechanistic Insight: The Fluorine Effect
The transition from a tert-butyl group to a 1,1,1-trifluoro-2-methylpropan-2-yl group is a strategic "bioisosteric swap." The introduction of the
The Basicity Cliff (pKa Modulation)
The most profound effect is the suppression of basicity. Standard aliphatic amines are protonated at physiological pH (pH 7.4), often leading to poor membrane permeability or unwanted hERG channel blockade (a common cardiac toxicity liability).
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t-Butylamine (pKa ~10.7): >99.9% protonated at pH 7.4 (Cationic).
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Trifluoro Analog (pKa ~6.0): ~95% neutral at pH 7.4.
This shift allows the molecule to passively diffuse through lipid bilayers more effectively and reduces "cation trapping" in lysosomes.
Metabolic Blockade
The
Figure 1: Mechanistic impact of trifluoromethyl substitution on amine properties.
Synthesis Protocol: The Ritter Reaction Route
While several routes exist (e.g., reduction of oximes), the Ritter Reaction starting from 1,1,1-trifluoro-2-methylpropan-2-ol is the most robust laboratory method. It avoids the use of high-pressure hydrogenation and utilizes readily available precursors.
Precursor Sourcing
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Starting Material: 1,1,1-Trifluoro-2-methylpropan-2-ol (CAS 374-01-6).
-
Reagents: Acetonitrile (solvent/reactant), Sulfuric Acid (
), Sodium Hydroxide (NaOH).
Step-by-Step Methodology
Caution: This reaction involves concentrated acid and exothermic processes. Perform in a functioning fume hood.
Step 1: Formation of the Acetamide Intermediate
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Setup: Charge a round-bottom flask with 1,1,1-trifluoro-2-methylpropan-2-ol (1.0 equiv) and Acetonitrile (5.0 equiv).
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Acid Addition: Cool the mixture to 0°C in an ice bath. Dropwise add Conc. Sulfuric Acid (2.0 equiv). Note: The reaction is exothermic; control addition rate to maintain temp <10°C.
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Reaction: Allow the mixture to warm to room temperature and then reflux at 80°C for 4–6 hours. The alcohol undergoes dehydration/ionization to a tertiary carbocation, which is trapped by the acetonitrile nitrile group.
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Quench: Pour the reaction mixture onto crushed ice.
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Workup: Extract with ethyl acetate or dichloromethane. Wash the organic layer with saturated
to remove excess acid. Dry over and concentrate to yield the intermediate: N-(1,1,1-trifluoro-2-methylpropan-2-yl)acetamide .
Step 2: Hydrolysis to Free Amine
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Hydrolysis: Dissolve the acetamide intermediate in ethylene glycol (high boiling solvent) or water/ethanol mix containing KOH or NaOH (excess, ~5 equiv).
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Reflux: Heat to reflux (100–120°C) for 12–24 hours. The sterically hindered amide requires vigorous conditions to cleave.
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Isolation (Steam Distillation): Due to the volatility of the product (amine), steam distillation is the preferred isolation method. Distill the mixture; the amine will co-distill with water.
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Purification: Acidify the distillate with HCl to form the non-volatile hydrochloride salt. Wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with diethyl ether.
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Final Drying: Dry ether layer over KOH pellets (avoid
as amines can coordinate). Carefully remove solvent (product is volatile!).
Figure 2: Synthesis of 1,1,1-trifluoro-2-methylpropan-2-amine via the Ritter pathway.[1]
Applications in Drug Discovery[1][5]
Cathepsin K Inhibition
Research into Cathepsin K inhibitors (for osteoporosis) often utilizes fluorinated leucine mimetics. The 1,1,1-trifluoro-2-methylpropan-2-amine motif serves as a P3 or P2 capping group, providing steric bulk similar to a leucine side chain but with enhanced metabolic stability and no chiral center liability (it is achiral).
Reducing hERG Liability
Basic amines with high pKa (>9) often bind to the hERG potassium channel, leading to QT prolongation. By substituting a tert-butyl amine with this trifluoro-analog, the pKa drops to ~6.0. This ensures the molecule is less protonated at physiological pH, significantly reducing the electrostatic interaction with the hERG channel pore.
Safety & Handling
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Volatility: The free amine is highly volatile. Store in a tightly sealed container, preferably as the Hydrochloride salt (CAS 174886-04-5) for long-term stability.
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Fluoride Safety: While the
bond is stable, combustion or extreme acidic conditions can release HF. -
Skin Absorption: Fluorinated amines can have enhanced skin permeability. Double-gloving (Nitrile) is recommended.
References
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PubChem. (2024). 1,1,1-Trifluoro-2-methylpropan-2-amine. National Library of Medicine. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Jirgensons, A., et al. (2000). Synthesis of 1,1,1-trifluoro-2-aminoalkanes.
